Cas no 2361880-32-0 (N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide)
![N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2361880-32-0x500.png)
N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- EN300-26586704
- N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide
- N-methyl-4-[4-(prop-2-enamido)benzoyl]morpholine-2-carboxamide
- Z3299751253
- 2361880-32-0
-
- Inchi: 1S/C16H19N3O4/c1-3-14(20)18-12-6-4-11(5-7-12)16(22)19-8-9-23-13(10-19)15(21)17-2/h3-7,13H,1,8-10H2,2H3,(H,17,21)(H,18,20)
- InChI Key: NTZHTXNJYDGDIC-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1C(NC)=O
Computed Properties
- Exact Mass: 317.13755610g/mol
- Monoisotopic Mass: 317.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 87.7Ų
N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586704-0.05g |
N-methyl-4-[4-(prop-2-enamido)benzoyl]morpholine-2-carboxamide |
2361880-32-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide Related Literature
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide
N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide: A Promising Compound in Medicinal Chemistry
N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide (CAS No. 2361880-32-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of morpholine derivatives and is characterized by its intricate molecular architecture, which includes a prop-2-enoylamino group and a benzoyl moiety. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further research and development.
The N-methyl group in the compound plays a crucial role in modulating its physicochemical properties, such as solubility and lipophilicity, which are essential for optimizing its pharmacokinetic profile. The prop-2-enoylamino group, on the other hand, is known for its ability to form hydrogen bonds and participate in various biological interactions, making it an attractive moiety for drug design. The benzoyl moiety adds rigidity to the molecule, which can enhance its binding affinity to target proteins and improve its overall stability.
Recent studies have highlighted the potential of N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide has also been investigated for its potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the modulation of signaling pathways that regulate cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.
The pharmacokinetic properties of N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide have been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, it shows minimal toxicity in animal models, suggesting a favorable safety profile.
One of the key challenges in drug development is overcoming resistance mechanisms that can limit the efficacy of therapeutic agents. Recent research has shown that N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide can overcome resistance to conventional therapies by targeting multiple pathways simultaneously. This multifaceted approach makes it a valuable tool in combating drug-resistant cancers and other refractory diseases.
The structural versatility of N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide also allows for further optimization through chemical modifications. Scientists are exploring various strategies to enhance its potency, selectivity, and pharmacological properties by introducing functional groups or altering the existing structure. These efforts aim to develop more effective derivatives with improved therapeutic indices.
In conclusion, N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide (CAS No. 2361880-32-0) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, paving the way for innovative treatments in various disease areas.
2361880-32-0 (N-Methyl-4-[4-(prop-2-enoylamino)benzoyl]morpholine-2-carboxamide) Related Products
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)



